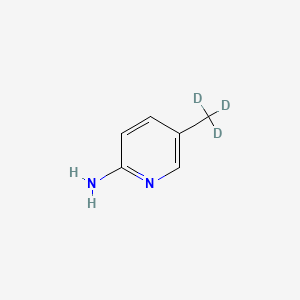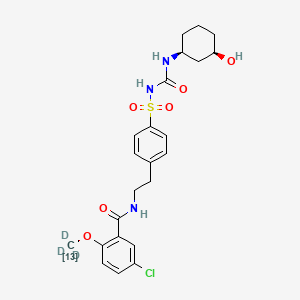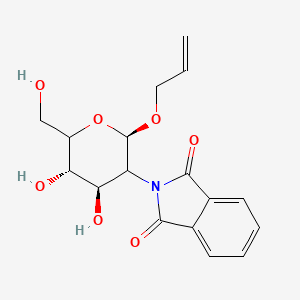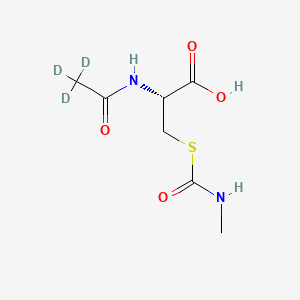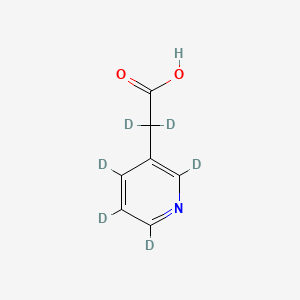
Flufenamic Acid-d4
概要
説明
Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .
Molecular Structure Analysis
Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .
Physical And Chemical Properties Analysis
Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .
科学的研究の応用
Monitoring Polymorphic Phase Transitions
Flufenamic Acid (FFA) is a highly polymorphic drug molecule with nine crystal structures reported . Researchers have used synchrotron X-ray powder diffraction combined with differential scanning calorimetry to study crystallization and polymorphic phase transitions upon heating FFA-polymer amorphous solid dispersions (ASDs) . This application is crucial in understanding the behavior of FFA in different conditions and can help in the development of more effective pharmaceutical products.
Amorphous Solid Dispersions
FFA has been used in the preparation of amorphous solid dispersions (ASDs) with various polymers . The study of these ASDs can provide insights into the stabilization of FFA in both amorphous and metastable forms via a combination of intermolecular interactions and viscosity effects .
Dissolution Behavior Study
The dissolution behavior of FFA in heated mixtures with nanocellulose has been studied . This research is significant as it helps in understanding the solubility of FFA, which is a problem drug with up to eight different polymorphs and shows poor solubility .
Enhancement of Bioavailability
Due to its poor solubility, the bioavailability of FFA has been a challenge. However, researchers have found that the use of high surface area nanocellulose, i.e., Cladophora cellulose (CLAD), can result in complete amorphization of the drug, enhancing its dissolution properties and reducing the fasted/fed state variability .
Stability-Indicating Assay Development
The development and validation of a stability-indicating greener high-performance thin-layer chromatographic (HPTLC) densitometry assay for FFA determination in marketed products is another significant application . This research contributes to the development of eco-friendly methods for quantifying FFA.
Polymorphism and Amorphization Behavior Study
The polymorphism and amorphization behavior of FFA in non-heated and heated mixtures with nanocellulose have been investigated . This study is crucial in understanding the solid-state properties of FFA and can guide the formulation of more effective pharmaceutical products.
作用機序
Target of Action
Flufenamic Acid-d4, like its non-deuterated counterpart Flufenamic Acid, primarily targets several proteins and receptors in the body. The primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.
Mode of Action
Flufenamic Acid-d4 acts by inhibiting the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, compounds that play key roles in inflammation and pain. By inhibiting these enzymes, Flufenamic Acid-d4 reduces the production of prostaglandins, thereby alleviating pain and inflammation . It also modulates ion channels, blocking chloride channels and L-type Ca 2+ channels, modulating non-selective cation channels (NSC), and activating K+ channels .
Biochemical Pathways
The primary biochemical pathway affected by Flufenamic Acid-d4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flufenamic Acid-d4 prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of other prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation.
Pharmacokinetics
Flufenamic Acid-d4, similar to Flufenamic Acid, is extensively protein-bound and is metabolized primarily through hydroxylation and glucuronidation . The elimination half-life is approximately 3 hours , and it is excreted via the urine (50%) and feces (36%) . The presence of a trifluoromethyl group in Flufenamic Acid-d4 is known to often improve the pharmacokinetics and bioavailability of drugs .
Result of Action
The molecular and cellular effects of Flufenamic Acid-d4’s action include a reduction in inflammation and pain due to its inhibition of prostaglandin synthesis . It has also been found to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation, improving survival and neurologic outcome, reducing neuropathological injuries, attenuating brain edema, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .
Action Environment
The action of Flufenamic Acid-d4 can be influenced by various environmental factors. For instance, the presence of certain polymers can stabilize Flufenamic Acid in both amorphous and metastable forms, inhibiting polymorphic transitions . This can have implications for the drug’s stability and efficacy. Furthermore, the chemical substitution of the polymer plays a more significant role in directing polymorphic transitions than the viscosity .
Safety and Hazards
将来の方向性
Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Flufenamic Acid-d4 can be achieved through the deuteration of Flufenamic Acid, which involves the replacement of four hydrogen atoms with deuterium atoms. This can be accomplished using a deuterating reagent, such as lithium aluminum deuteride (LiAlD4), which is capable of selectively replacing hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Flufenamic Acid", "Lithium Aluminum Deuteride (LiAlD4)", "Anhydrous Diethyl Ether" ], "Reaction": [ "Step 1: Dissolve Flufenamic Acid (1.0 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.", "Step 2: Add lithium aluminum deuteride (2.0 g) to the reaction mixture and stir the solution at room temperature for 1 hour.", "Step 3: Heat the reaction mixture to reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and carefully add 5% hydrochloric acid (50 mL) dropwise to quench the reaction.", "Step 5: Extract the organic layer with diethyl ether (3 x 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (50 mL).", "Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Flufenamic Acid-d4 as a white solid (yield: ~70%)." ] } | |
CAS番号 |
1185071-99-1 |
分子式 |
C14H10F3NO2 |
分子量 |
285.259 |
IUPAC名 |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
InChIキー |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
同義語 |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



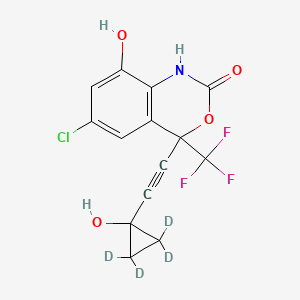
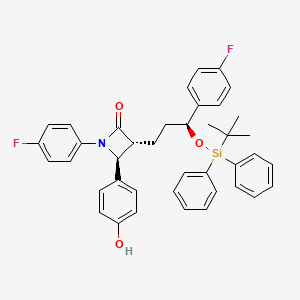
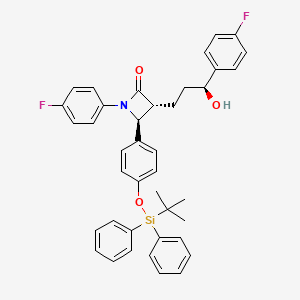
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
